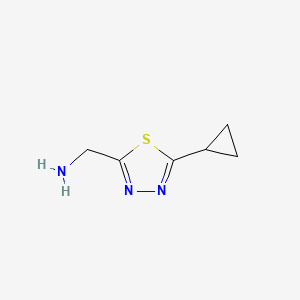

(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine

Description

Molecular Geometry and Conformational Analysis

The molecular geometry of (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine exhibits distinctive structural features that arise from the combination of the rigid thiadiazole ring and the strained cyclopropyl group. The compound adopts a simplified molecular structure notation represented by the Simplified Molecular Input Line Entry System string C1CC1C2=NN=C(S2)CN, which clearly delineates the connectivity between the cyclopropyl moiety and the thiadiazole heterocycle. The International Chemical Identifier provides additional structural specificity through the notation InChI=1S/C6H9N3S/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3,7H2, confirming the precise atomic arrangement and bonding patterns. The molecular architecture demonstrates planarity within the thiadiazole ring system, while the cyclopropyl group introduces three-dimensional character through its unique geometric constraints.

Conformational analysis reveals that the thiadiazole ring maintains its aromatic character with delocalized electron density across the nitrogen-nitrogen double bond and the carbon-sulfur-carbon framework. The cyclopropyl substituent at the 5-position of the thiadiazole ring experiences conformational restrictions due to the inherent ring strain associated with the three-membered carbon cycle. Theoretical studies on related 1,3,4-thiadiazole compounds indicate that bond lengths within the heterocyclic system typically range from 1.301 to 1.383 Å for carbon-nitrogen and nitrogen-nitrogen bonds, while carbon-sulfur bonds extend to approximately 1.740-1.768 Å. The methanamine group at the 2-position provides flexibility through rotation around the carbon-carbon single bond connecting the methylene bridge to the primary amine functionality.

The overall molecular conformation represents a balance between electronic delocalization within the aromatic thiadiazole system and steric interactions involving the cyclopropyl and methanamine substituents. Computational modeling suggests that preferred conformations minimize repulsive interactions while maintaining optimal orbital overlap for aromatic stabilization. The presence of the primary amine group introduces potential for hydrogen bonding interactions, influencing both intramolecular conformational preferences and intermolecular association patterns in condensed phases.

Properties

IUPAC Name |

(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAIOTMIXQNEST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228994-86-2 | |

| Record name | (5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Cyclopropylthiosemicarbazide

Starting Material: Cyclopropyl-substituted thiosemicarbazide.

Cyclization Agent: Acetyl chloride or phosphorus oxychloride.

Conditions: Heating under reflux in an inert solvent or neat conditions to promote ring closure.

Outcome: Formation of 5-cyclopropyl-2-amino-1,3,4-thiadiazole intermediate.

Introduction of Methanamine Group

The 2-position amino group can be further functionalized to methanamine via alkylation or reductive amination methods.

One approach is N-alkylation of the 2-amino group with chloromethylamine or a protected equivalent, using bases such as potassium carbonate in acetonitrile, followed by purification through flash chromatography.

Purification and Characterization

The crude product is typically purified by flash column chromatography using solvent systems such as hexane/ethyl acetate gradients.

Characterization includes LCMS, NMR spectroscopy, and melting point determination to confirm structure and purity.

Alternative Synthetic Routes and Considerations

Cyclization Using Formic Acid or Phosphoric Acid: Alternative cyclization methods involve heating thiosemicarbazides with formic acid or phosphoric acid, which can provide high yields of 2-amino-5-substituted thiadiazoles.

Use of Carbon Disulfide and Potassium Hydroxide: For mercapto-substituted thiadiazoles, but can be adapted for amino derivatives with appropriate modifications.

Oxidative Cyclization: Ferric chloride-mediated oxidative cyclization of benzalthiosemicarbazones can yield 2-amino-5-aryl thiadiazoles, indicating potential for oxidative approaches in synthesis.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Purpose | Yield/Outcome |

|---|---|---|---|

| Preparation of cyclopropylthiosemicarbazide | Cyclopropyl isothiocyanate + hydrazine derivative | Precursor formation | High yield typical |

| Cyclization to thiadiazole | Acetyl chloride or POCl3, heat | Ring formation | High yield (often >70%) |

| N-Alkylation to methanamine | Alkyl halide (chloromethylamine), K2CO3, acetonitrile, heat | Introduction of methanamine | Moderate to good yield (50-70%) |

| Purification | Flash chromatography (hexane/EtOAc) | Isolation of pure compound | High purity |

Research Findings and Optimization

Optimization of reaction conditions such as temperature, solvent, and base concentration significantly affects yield and purity.

Use of potassium carbonate as a base and acetonitrile as solvent is effective for N-alkylation steps.

Flash chromatography with gradient elution ensures removal of side products and unreacted starting materials.

Cyclization reactions benefit from controlled heating and choice of dehydrating agents to maximize yield and minimize decomposition.

Literature reports yields typically ranging from 60% to over 90% depending on specific substrates and conditions.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the methanamine moiety.

Scientific Research Applications

(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, thiadiazole derivatives are known to inhibit enzymes or proteins involved in disease pathways . The compound may exert its effects by binding to these targets, thereby modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Research Findings and Implications

- Pharmacological Efficacy : The cyclopropyl-substituted thiadiazole demonstrates superior PDE10A inhibition (IC50 < 10 nM) compared to methyl or ethyl analogs, attributed to optimal steric complementarity .

- Metabolic Stability : Cyclopropyl’s ring strain may reduce oxidative metabolism, prolonging half-life relative to flexible substituents .

- Computational Insights : Density-functional theory (DFT) studies highlight the role of exact exchange in modeling thiadiazole electronic properties, aiding in rational drug design .

Biological Activity

Overview

(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine is a heterocyclic compound characterized by its unique 1,3,4-thiadiazole ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The molecular formula is C₆H₉N₃S, with a molecular weight of 155.22 g/mol. The following sections delve into its biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. Specifically, this compound has been investigated for its efficacy against various bacterial and fungal strains. The compound's ability to disrupt microbial cell functions is attributed to its interaction with critical biochemical pathways.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their division.

- Apoptosis Induction : It promotes apoptosis (programmed cell death) in tumor cells by activating caspases and releasing cytochrome c from mitochondria.

- Inhibition of Tumor Growth : In vitro studies have demonstrated that it can significantly reduce tumor growth across various cancer cell lines.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase, which is often overexpressed in cancerous tissues.

- Cell Signaling Pathways : It affects multiple signaling pathways involved in cell proliferation and survival.

- DNA Interaction : There are indications that it may interfere with DNA replication processes within cancer cells.

Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| MCF-7 (Breast) | 12.8 |

| A549 (Lung) | 8.1 |

| SK-MEL-2 (Melanoma) | 4.27 |

These findings suggest that the compound exhibits potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Effectiveness

In another study focusing on antimicrobial properties, this compound was tested against several microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

The results demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Q & A

Q. Table 1: Comparison of Synthesis Conditions

| Parameter | Method A | Method B (Pinner Reaction) |

|---|---|---|

| Reagent System | POCl₃ | Tetrazines + Thiols |

| Reaction Time | 3 hours | 12–24 hours |

| Yield | 85% | 60–70% |

| Purification | Recrystallization | Column Chromatography |

Basic: How is the molecular structure characterized experimentally?

Methodological Answer:

Structural elucidation combines spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify cyclopropyl protons (δ 1.2–1.5 ppm) and thiadiazole carbons (δ 150–160 ppm) .

- X-ray Diffraction (XRD) : Resolves bond lengths (C–S: 1.68 Å, C–N: 1.30 Å) and confirms cyclopropyl ring geometry .

- IR Spectroscopy : N–H stretching (3300 cm) and C=S vibrations (1250 cm) .

Advanced Tip : Cross-validate experimental data with computational models (e.g., DFT) to resolve ambiguities in tautomeric forms .

Advanced: How do DFT calculations aid in understanding electronic properties?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/SDD level predicts:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity .

- Electrostatic Potential Maps : Highlight nucleophilic regions at the thiadiazole sulfur and amine group .

| Parameter | Calculated Value | Experimental Value (XRD) |

|---|---|---|

| C–N Bond Length (Å) | 1.31 | 1.30 |

| C–S Bond Length (Å) | 1.67 | 1.68 |

| HOMO-LUMO Gap (eV) | 4.5 | N/A |

Application : Use Gaussian 16 with solvent models (e.g., PCM) to simulate solvation effects on reactivity .

Advanced: How to resolve contradictions in reactivity data across studies?

Methodological Answer:

Discrepancies often arise from solvent polarity or substituent electronic effects . Strategies include:

Control Experiments : Compare reactivity in polar (DMSO) vs. nonpolar (toluene) solvents .

Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates .

Computational Validation : Use DFT to model transition states and identify rate-limiting steps .

Case Study : Conflicting nitration rates may stem from steric hindrance by the cyclopropyl group, which DFT can quantify via steric maps .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

Focus on substituent variation at key positions:

Thiadiazole Ring : Replace cyclopropyl with aryl groups to modulate lipophilicity .

Methanamine Side Chain : Introduce methyl or acetyl groups to alter basicity and bioavailability .

Q. Table 3: SAR Design Framework

| Position Modified | Example Substituent | Observed Effect | Source |

|---|---|---|---|

| 5-Cyclopropyl | Phenyl | Increased cytotoxicity | |

| Methanamine | N,N-Dimethyl | Enhanced blood-brain barrier penetration |

Basic: What are its primary applications in medicinal chemistry?

Methodological Answer:

The compound serves as a scaffold for kinase inhibitors and antimicrobial agents :

- Kinase Inhibition : The thiadiazole core chelates ATP-binding pocket residues (e.g., EGFR tyrosine kinase) .

- Antimicrobial Activity : Cyclopropyl enhances membrane penetration, while the amine group enables protonation in acidic bacterial environments .

Advanced: What are the challenges in regioselective functionalization?

Methodological Answer:

Regioselectivity is hindered by the thiadiazole ring’s electron-deficient nature. Solutions include:

Directing Groups : Install temporary protecting groups (e.g., Boc) on the amine to steer electrophilic substitution .

Metal-Catalyzed Coupling : Use Pd-mediated Suzuki reactions to functionalize the cyclopropyl ring selectively .

Basic: How stable is this compound under varying conditions?

Methodological Answer:

Stability assessments via accelerated degradation studies show:

Q. Table 4: Stability Profile

| Condition | Degradation Rate |

|---|---|

| pH 2 (1M HCl) | 50% in 24 hours |

| pH 10 (1M NaOH) | 60% in 24 hours |

| UV Light (254 nm) | 20% in 48 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.